molecular formula C22H24N2O2 B2596413 2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide CAS No. 852138-51-3

2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

Cat. No.: B2596413
CAS No.: 852138-51-3
M. Wt: 348.446
InChI Key: QZTMEWAECQOXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide” has the molecular formula C22H24N2O2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular weight of this compound is 348.446. For more detailed structural information, you may need to refer to the specific resources or databases that provide molecular structure data.

Scientific Research Applications

Chloroacetamides in Agriculture

Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used to control annual grasses and many broad-leaved weeds in a variety of crops. These compounds inhibit fatty acid synthesis in plants, affecting their growth and development (Weisshaar & Böger, 1989).

Metabolic Pathways in Humans and Rats

Studies have explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, revealing differences in metabolic pathways. These findings are critical for understanding the toxicological implications of herbicide exposure and for developing safer chemical formulations (Coleman et al., 2000).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds, including those with antimicrobial, antioxidant, and potential therapeutic applications, is ongoing. These studies involve the creation of derivatives and analogs of chloroacetamides and related structures to explore their biological activities (Al-Khazragie et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-17-9-6-15(7-10-17)13-22(25)23-14-16-8-11-21-19(12-16)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMEWAECQOXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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